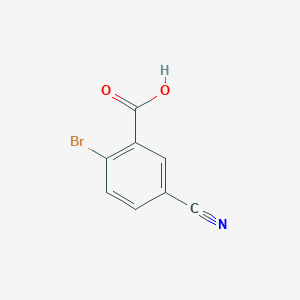
2-Bromo-5-cyanobenzoic acid
Descripción general
Descripción
2-Bromo-5-cyanobenzoic acid is an organic compound with the molecular formula C8H4BrNO2 and a molecular weight of 226.03 . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The molecular structure of 2-Bromo-5-cyanobenzoic acid consists of a benzene ring substituted with a bromine atom, a cyano group, and a carboxylic acid group . The InChI code for this compound is 1S/C8H4BrNO2/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3H,(H,11,12) .Physical And Chemical Properties Analysis
2-Bromo-5-cyanobenzoic acid is a solid at room temperature . It has a molecular weight of 226.03 g/mol . The compound’s exact mass and monoisotopic mass are 224.94254 g/mol . It has a topological polar surface area of 61.1 Ų .Aplicaciones Científicas De Investigación
Pharmacology
In pharmacology, 2-Bromo-5-cyanobenzoic acid is utilized in the synthesis of novel compounds with potential therapeutic applications. It has been involved in the creation of bicyclic heterocycles aimed at inhibiting aldehyde dehydrogenase for cancer treatment . Additionally, it serves as a precursor in the development of GPR39 antagonists, which are explored for treating cardiovascular diseases .
Material Science
The compound’s role in material science is linked to its reactivity and ability to form complex molecules. It’s used in the synthesis of new materials with specific electronic or photonic properties. The expertise of scientists in areas like chemical synthesis and chromatography is crucial for exploring these applications .
Chemical Synthesis
2-Bromo-5-cyanobenzoic acid: is a versatile building block in organic synthesis. It’s used in reactions at the benzylic position, which are pivotal for constructing complex molecular architectures. This includes free radical bromination and nucleophilic substitution, which are foundational reactions in creating a wide array of organic compounds .
Biochemistry
In biochemistry, this compound is a biochemical for proteomics research. It’s used in the study of proteins and peptides, which are essential for understanding biological processes and disease mechanisms. The compound’s role in the synthesis of peptides and modification of proteins is of particular interest .
Industrial Uses
Industrially, 2-Bromo-5-cyanobenzoic acid is employed as a laboratory chemical for the synthesis of various substances. Its reactivity makes it suitable for creating intermediates that are further processed into commercial products .
Environmental Applications
While direct environmental applications of 2-Bromo-5-cyanobenzoic acid are not extensively documented, its derivatives and reaction products could potentially be used in environmental chemistry. This might include the development of sensors or catalysts for pollution control and monitoring environmental contaminants .
Safety and Hazards
Mecanismo De Acción
Mode of Action
It’s known that brominated compounds often participate in free radical reactions . In such reactions, the bromine atom can be lost, leaving behind a radical that can interact with other molecules .
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is bbb permeant . It’s also known to be a CYP1A2 inhibitor .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-5-cyanobenzoic acid. For instance, the compound is stored at temperatures between 2-8°C . It’s also known that the compound’s solubility can affect its bioavailability .
Propiedades
IUPAC Name |
2-bromo-5-cyanobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMSICZVBGWOIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693211 | |
| Record name | 2-Bromo-5-cyanobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-cyanobenzoic acid | |
CAS RN |
845616-12-8 | |
| Record name | 2-Bromo-5-cyanobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{[(3-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1455174.png)
![{4-[(Methoxy-methyl-amino)-methyl]-thiazol-2-YL}-carbamic acid tert-butyl ester](/img/structure/B1455176.png)
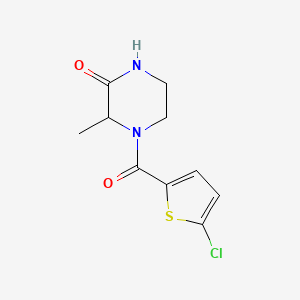
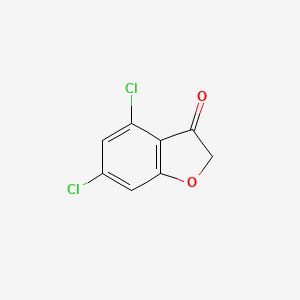
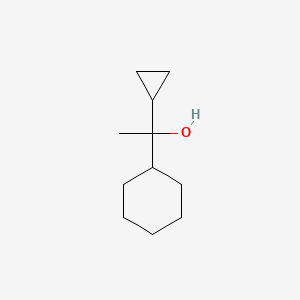
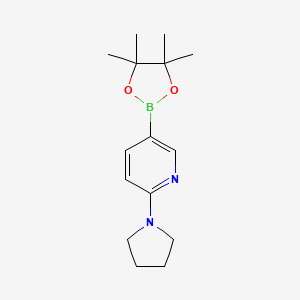

![Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B1455188.png)
![1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]-N-phenylpiperidine-3-carboxamide hydrochloride](/img/structure/B1455191.png)
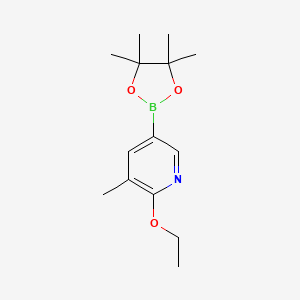
![tert-Butyl 2-(trifluoromethyl)-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1455193.png)
![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde](/img/structure/B1455194.png)
![2-Benzyloxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde](/img/structure/B1455195.png)
